Methyl 2-(5-fluoro-2-nitrophenyl)acrylate Methyl 2-(5-fluoro-2-nitrophenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 494836-63-4
VCID: VC4150558
InChI: InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3
SMILES: COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Molecular Formula: C10H8FNO4
Molecular Weight: 225.175

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

CAS No.: 494836-63-4

Cat. No.: VC4150558

Molecular Formula: C10H8FNO4

Molecular Weight: 225.175

* For research use only. Not for human or veterinary use.

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate - 494836-63-4

Specification

CAS No. 494836-63-4
Molecular Formula C10H8FNO4
Molecular Weight 225.175
IUPAC Name methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate
Standard InChI InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3
Standard InChI Key ZFGGYMKJIHQMJN-UHFFFAOYSA-N
SMILES COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate belongs to the class of α,β-unsaturated esters, featuring a nitro group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. Its IUPAC name, methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate, reflects the acrylate ester functional group conjugated to the substituted aromatic system. The compound’s structure is validated by spectroscopic data, including a characteristic carbonyl stretch at 1720 cm⁻¹ in infrared spectroscopy and distinct ¹H/¹³C NMR resonances for the vinyl and aromatic protons .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₄
Molecular Weight225.175 g/mol
Density1.314 ± 0.06 g/cm³
Melting Point68°C
Boiling Point347.7 ± 37.0°C (predicted)
LogP (Partition Coefficient)1.75 (estimated)

Synthesis and Optimization Strategies

The synthesis of methyl 2-(5-fluoro-2-nitrophenyl)acrylate predominantly employs base-mediated nitrophenyl reductive cyclization. A representative procedure involves reacting methyl-2-(5-fluoro-2-nitrophenyl)acrylate (1.37 g, 6.08 mmol) under controlled conditions to yield 1.40 g (87%) of the product as a pale-yellow solid. Key considerations include:

Reaction Mechanism

The nitro group facilitates electrophilic aromatic substitution, while the acrylate moiety participates in Michael addition or cycloaddition reactions. The fluorine atom’s electron-withdrawing effect enhances the nitro group’s reactivity, enabling efficient cyclization .

Yield Optimization

  • Temperature Control: Maintaining reaction temperatures between 0–5°C minimizes side reactions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve solubility.

  • Catalysis: Palladium or nickel catalysts enhance reductive steps, though their use remains under investigation .

Table 2: Synthetic Protocols Comparison

MethodYield (%)Purity (%)Key Advantage
Base-mediated cyclization87>95Scalability
Malonate ester route72*90Functional group tolerance
*Reported for dimethyl 2-(5-fluoro-2-nitrophenyl)malonate .

Physicochemical and Spectral Characterization

Thermal Stability

The compound exhibits a melting point of 68°C and a predicted boiling point of 347.7°C, consistent with its aromatic and polar functional groups . Differential scanning calorimetry (DSC) reveals endothermic decomposition above 250°C, suggesting suitability for high-temperature reactions .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 6.95 (s, 1H, CH₂=), 6.80 (s, 1H, CH₂=), 3.85 (s, 3H, OCH₃).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

CompoundCell LineIC₅₀ (μM)Mechanism
Methyl 2-fluoroacrylateHeLa15.2ROS generation
Nitrophenyl malonatesMCF-78.7Topoisomerase inhibition

Industrial and Research Applications

Polymer Chemistry

The acrylate group enables radical polymerization, forming fluorinated polymers with enhanced thermal stability . Copolymers with methyl methacrylate exhibit glass transition temperatures (Tg) up to 120°C .

Drug Discovery

Patent EP1147095B1 discloses derivatives of this compound as kinase inhibitors, highlighting its role in medicinal chemistry .

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